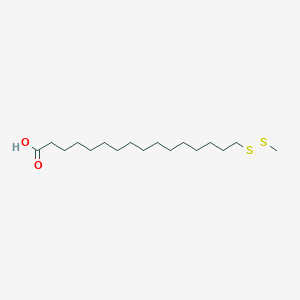![molecular formula C9H18O2Si B14310519 Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane CAS No. 113201-33-5](/img/structure/B14310519.png)
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane is an organosilicon compound with a unique structure that includes a cyclopropyl group and an allyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane can be synthesized through the reaction of chlorotrimethylsilane with allyl magnesium bromide . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)3+CH2=CHCH2MgBr→(CH3)3SiOCH2CH=CH2+MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl ether moiety can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can react with the allyl ether group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce saturated silanes.
Aplicaciones Científicas De Investigación
Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymeric organosilicon compounds and as a silylation reagent.
Mecanismo De Acción
The mechanism by which trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane exerts its effects involves the formation of stable carbon-silicon bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(prop-1-en-1-yl)silane: Similar structure but lacks the cyclopropyl group.
Trimethylsilane: A simpler compound with only three methyl groups attached to silicon.
(1,1-Dimethyl-2-propynyl)oxy trimethylsilane: Contains a propynyl group instead of an allyl ether.
Propiedades
Número CAS |
113201-33-5 |
|---|---|
Fórmula molecular |
C9H18O2Si |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
trimethyl-(1-prop-2-enoxycyclopropyl)oxysilane |
InChI |
InChI=1S/C9H18O2Si/c1-5-8-10-9(6-7-9)11-12(2,3)4/h5H,1,6-8H2,2-4H3 |
Clave InChI |
WNTTYHTXCYRMIA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1(CC1)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
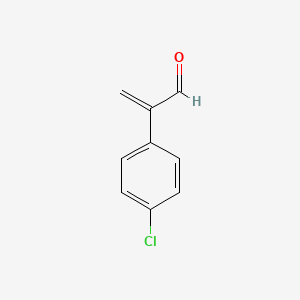
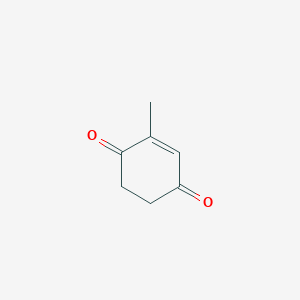
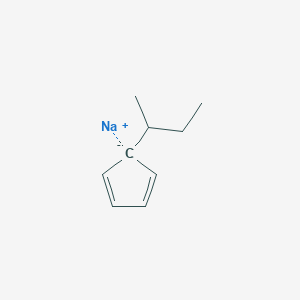
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

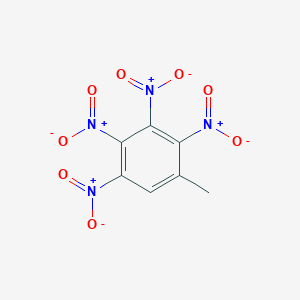
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
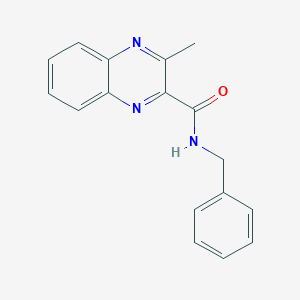

![[(1-Phenylpropan-2-yl)amino]methanol](/img/structure/B14310514.png)
![9-[(Pyridin-4-YL)methylidene]-9H-fluorene-2,7-diamine](/img/structure/B14310525.png)
